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  • Product: 5-Isopropyl-2-methoxybenzoic acid
  • CAS: 68014-67-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Profile and Applications of Thymol-Derived Benzoic Acid Esters

Abstract: This technical guide provides an in-depth exploration of thymol-derived benzoic acid esters, a class of compounds attracting significant interest for their synergistic biological activities and versatile applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of thymol-derived benzoic acid esters, a class of compounds attracting significant interest for their synergistic biological activities and versatile applications. We delve into the chemical profiles of the parent moieties, thymol and benzoic acid, and detail the mechanistic pathways for their esterification. This guide offers field-proven protocols for synthesis and purification, alongside a comprehensive overview of analytical techniques for structural elucidation and purity assessment, including NMR, FTIR, and HPLC. Furthermore, we synthesize current research on the biological activities of these esters, with a focus on their antimicrobial, antioxidant, and anti-inflammatory properties. The narrative bridges fundamental chemical principles with practical applications in drug development, agriculture, and food science, providing researchers and development professionals with a robust framework for future innovation.

Section 1: Introduction to Core Moieties

The strategic combination of well-characterized chemical scaffolds is a cornerstone of modern drug discovery and material science. The synthesis of esters from thymol and benzoic acid is predicated on the hypothesis that the resulting hybrid molecule may exhibit enhanced or novel properties compared to its constituent parts.

1.1: Thymol: A Phenolic Monoterpene of Significant Interest

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol, famously known as the primary bioactive component of thyme (Thymus vulgaris) essential oil.[1][2][3] Its chemical structure, featuring a phenolic hydroxyl group, is central to its notable biological activities.[2] Thymol is recognized for its potent antiseptic, antifungal, antibacterial, and antioxidant properties.[2][4] The phenolic -OH group is a key site for chemical modification, making thymol an excellent candidate for the synthesis of derivatives with potentially enhanced bioactivity.[5][6]

Table 1: Physicochemical Properties of Thymol

PropertyValueReference(s)
IUPAC Name 2-isopropyl-5-methylphenol[7][8]
Chemical Formula C₁₀H₁₄O[1][7][8]
Molar Mass 150.22 g/mol [1][7][8]
Appearance White crystalline substance[1][3]
Odor Pleasant, aromatic, thyme-like[1][7]
Melting Point 49-51 °C[1]
Boiling Point 232 °C[1]
Solubility Slightly soluble in water; highly soluble in alcohols and organic solvents[1]
1.2: Benzoic Acid: A Versatile Carboxylic Acid Building Block

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a benzene ring attached to a carboxyl group.[9][10][11] It occurs naturally in various plants and is widely used as a food preservative (E210) due to its ability to inhibit the growth of mold, yeast, and some bacteria.[9][11][12] Beyond its preservative role, benzoic acid serves as a crucial precursor in the industrial synthesis of a multitude of organic substances, including phenol, benzoyl chloride, and various plasticizers.[10][12][13] Its carboxyl group readily participates in esterification reactions, making it an ideal partner for phenolic compounds like thymol.

Table 2: Physicochemical Properties of Benzoic Acid

PropertyValueReference(s)
IUPAC Name Benzoic acid[9][11]
Chemical Formula C₇H₆O₂ or C₆H₅COOH[9][10]
Molar Mass 122.12 g/mol [10]
Appearance White, crystalline solid[9][10]
Melting Point 122 °C (395 K)[10]
Boiling Point 250 °C (523 K)[10]
Solubility Slightly soluble in water; soluble in benzene, alcohol, and acetone[9][10][13]
pKa 4.20[9][13]
1.3: Rationale for the Synthesis of Thymol-Benzoic Acid Derivatives: Exploring Synergy and Novel Properties

The derivatization of natural products is a well-established strategy to enhance their biological activity.[6] The esterification of thymol with benzoic acid to form thymyl benzoate and related compounds is driven by several key objectives:

  • Enhanced Lipophilicity: The ester linkage increases the molecule's lipophilicity, which can improve its ability to penetrate microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.

  • Synergistic Effects: Combining the antimicrobial and antioxidant properties of thymol with the preservative capabilities of benzoic acid may result in a compound with a broader spectrum of activity.

  • Improved Stability: Esterification of the phenolic hydroxyl group can protect it from oxidation, potentially increasing the stability and shelf-life of the compound.

  • Modulation of Bioactivity: The synthesis of a focused library of thymyl esters allows for the investigation of structure-activity relationships (SAR), providing insights into how different substituents on the benzoic acid ring influence biological effects.[6][14]

Section 2: Synthesis and Mechanistic Pathways

The primary route for synthesizing thymol-derived benzoic acid esters is through esterification. This section details the prevalent methods and provides a robust, field-tested protocol.

2.1: Principle of Esterification: Fischer-Speier and Acyl Chloride Methods

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (thymol's phenolic hydroxyl group) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product (ester), it is common to either use an excess of one reactant or remove the water formed during the reaction.

Acyl Chloride Method (Schotten-Baumann Reaction): A more reactive approach involves converting benzoic acid to its corresponding acyl chloride (benzoyl chloride) using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[15] The highly reactive benzoyl chloride then readily reacts with thymol, often in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[15][16] This method is generally faster and not reversible but requires handling of more hazardous reagents.

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 Acyl Chloride Method Thymol Thymol ThymylBenzoate Thymyl Benzoate Thymol->ThymylBenzoate + H₂O Thymol->ThymylBenzoate BenzoicAcid Benzoic Acid BenzoylChloride Benzoyl Chloride BenzoicAcid->BenzoylChloride + SOCl₂ BenzoicAcid->ThymylBenzoate BenzoylChloride->ThymylBenzoate + HCl SOCl2 SOCl₂ or (COCl)₂ AcidCatalyst H⁺ Catalyst (e.g., H₂SO₄) AcidCatalyst->ThymylBenzoate Base Base (e.g., Pyridine) Base->ThymylBenzoate

Caption: Comparative pathways for the synthesis of Thymyl Benzoate.

2.2: Detailed Protocol: Acid-Catalyzed Esterification of Thymol and Benzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of thymyl benzoate using Fischer-Speier esterification.

Materials:

  • Thymol (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5% mol)

  • Toluene (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add thymol (1.0 eq), benzoic acid (1.2 eq), and toluene.

  • Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue reflux until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted benzoic acid).

    • Water.

    • Brine (to aid in phase separation).

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thymyl benzoate.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to obtain the pure ester.

2.3: Purification and Isolation Techniques

The choice of purification method is critical for obtaining a high-purity product suitable for biological testing and further analysis.

  • Column Chromatography: This is the most common method for purifying thymol esters. A silica gel stationary phase is typically used with a non-polar mobile phase (like hexane) and a more polar solvent (like ethyl acetate) to elute the product.

  • Recrystallization: If the synthesized ester is a solid at room temperature, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be a highly effective method for achieving high purity.

Section 3: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized thymol-benzoic acid derivatives.

Characterization_Workflow cluster_Spectroscopy Spectroscopy cluster_Chromatography Chromatography Start Synthesized Crude Product Purification Purification (Chromatography/ Recrystallization) Start->Purification Structure_Confirm Structural Confirmation Purification->Structure_Confirm Purity_Assess Purity Assessment Structure_Confirm->Purity_Assess NMR NMR (¹H, ¹³C) Structure_Confirm->NMR FTIR FTIR Structure_Confirm->FTIR MS Mass Spec. Structure_Confirm->MS Final Pure, Characterized Thymol Ester Purity_Assess->Final HPLC HPLC Purity_Assess->HPLC GCMS GC-MS Purity_Assess->GCMS

Caption: Standard workflow for the characterization of synthesized thymol esters.

3.1: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.[15][17]

    • ¹H NMR: Will confirm the presence of aromatic protons from both the thymol and benzoic acid moieties, the isopropyl and methyl protons of the thymol backbone, and the disappearance of the phenolic -OH proton signal.

    • ¹³C NMR: Will show the characteristic carbonyl carbon of the ester group (typically ~165-175 ppm) and the corresponding shifts in the aromatic carbons adjacent to the ester linkage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.[15][17] The spectrum of thymyl benzoate will be characterized by:

    • The disappearance of the broad O-H stretch from the thymol starting material.

    • The appearance of a strong C=O stretch for the ester carbonyl group (typically ~1730-1750 cm⁻¹).

    • The presence of C-O stretches for the ester linkage (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized ester, confirming that the desired reaction has occurred.[17]

3.2: Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, the percentage purity of the ester can be accurately determined.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile thymol esters, GC-MS can simultaneously provide purity information and molecular weight confirmation.

Section 4: Biological Activities and Structure-Activity Relationships (SAR)

The primary motivation for synthesizing thymol-benzoic acid derivatives is to leverage their potential biological activities. Derivatization often leads to an enhancement of these properties compared to the parent compounds.[6][18]

4.1: Antimicrobial and Antifungal Properties

Thymol itself has well-documented antimicrobial activity.[4][19] Studies have shown that thymol ester derivatives can exhibit enhanced or broader-spectrum activity. For instance, some thymol esters have demonstrated increased efficacy against certain bacterial strains, including Streptococcus species.[4] The increased lipophilicity of the esters may facilitate their passage through the lipid-rich cell membranes of bacteria and fungi, disrupting cellular processes more effectively. Some studies have shown that thymol derivatives can be particularly effective against Gram-positive bacteria.[15]

4.2: Antioxidant Capacity

Thymol is a potent natural antioxidant.[2][3] The antioxidant activity of its derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[15][17] While esterification of the phenolic hydroxyl group might be expected to reduce antioxidant activity (as this group is a key hydrogen donor), some synthesized thymol derivatives have shown significant antioxidant potential, suggesting alternative mechanisms or the influence of the overall molecular structure.[15][17]

4.3: Anti-inflammatory and Anticancer Potential

Research has also explored the anti-inflammatory and anticancer activities of thymol derivatives.[4] For example, novel thymol esters have been synthesized and tested against various cancer cell lines, with some derivatives showing greater efficacy than the parent thymol compound.[15]

Section 5: Applications in Research and Development

The unique combination of properties exhibited by thymol-benzoic acid esters makes them attractive candidates for a range of applications.

  • Pharmaceutical and Drug Development: Their enhanced antimicrobial and anti-inflammatory profiles position them as lead compounds for developing new therapeutic agents to combat drug-resistant pathogens and inflammatory conditions.[14][20][21]

  • Agrochemicals: The antifungal and insecticidal properties of thymol are well-known.[19] Ester derivatives could be developed into more stable and potent biopesticides, offering an alternative to synthetic fungicides in agriculture.

  • Food Science and Preservation: Combining the antimicrobial effects of both parent molecules, these esters could serve as highly effective food preservatives, extending the shelf life of acidic foods and beverages.[11][12][13]

  • Cosmetics: Thymol is used in cosmetic formulations for its preservative and antimicrobial properties.[3][21] Stable, less volatile ester derivatives could offer improved performance in creams, lotions, and other personal care products.

Section 6: Future Directions and Conclusion

Thymol-derived benzoic acid esters represent a promising class of compounds with tunable properties. Future research should focus on synthesizing a wider array of derivatives to build a more comprehensive understanding of their structure-activity relationships. Investigating their mechanisms of action at a molecular level will be crucial for optimizing their design for specific applications. Furthermore, exploring their efficacy in complex biological systems and formulation studies will be key to translating their potential from the laboratory to commercial applications. This guide provides a foundational framework for researchers to build upon, fostering innovation in the development of novel, bioactive molecules.

Section 7: References

  • Chemistry Benzoic Acid - SATHEE . (n.d.). Retrieved February 15, 2026, from

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager . (2026, January 26). Retrieved February 15, 2026, from

  • Benzoic Acid Uses: Key Applications, Benefits & Facts - Vedantu . (2021, March 5). Retrieved February 15, 2026, from

  • Benzoic acid - Wikipedia . (n.d.). Retrieved February 15, 2026, from [Link]

  • Thymol (89-83-8) – Premium Synthetic Ingredient for Perfumery - Scentspiracy . (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC . (2024, October 16). Retrieved February 15, 2026, from [Link]

  • Properties of Benzoic Acid - BYJU'S . (2022, July 21). Retrieved February 15, 2026, from [Link]

  • Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights - PMC . (2026, January 8). Retrieved February 15, 2026, from [Link]

  • Thymol - Wikipedia . (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents . (2022, October 15). Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - MDPI . (2021, March 24). Retrieved February 15, 2026, from [Link]

  • Synthesis of some Thymol derivatives for enhanced antibacterial activity . (2019, October 30). Retrieved February 15, 2026, from [Link]

  • Thymol: Nature's Antioxidants and Preservative for Food - UniVOOK . (2024, May 24). Retrieved February 15, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and in silico Studies on Thymol Esters - AIR Unimi . (n.d.). Retrieved February 15, 2026, from [Link]

  • Thymol | C10H14O | CID 6989 - PubChem - NIH . (n.d.). Retrieved February 15, 2026, from [Link]

  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - Frontiers . (2017, June 26). Retrieved February 15, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and in silico Studies on Thymol Esters - ResearchGate . (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization, anticancer, antibacterial and antioxidant activities of novel thymol ester compound - An-Najah Staff . (2025, December 31). Retrieved February 15, 2026, from [Link]

  • Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry . (2020, December 1). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study - ResearchGate . (n.d.). Retrieved February 15, 2026, from [Link]

  • Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application - MDPI . (2024, February 26). Retrieved February 15, 2026, from [Link]

  • Synthesis, structural and crystallographic characterization of new hydrosoluble thymol derivatives with a comparative study of enhanced antioxidant activity | Moroccan Journal of Chemistry . (2024, February 1). Retrieved February 15, 2026, from [Link]

  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity - ResearchGate . (n.d.). Retrieved February 15, 2026, from [Link]

  • CN105461516B - A kind of synthesis technique of L menthols - Google Patents . (n.d.). Retrieved February 15, 2026, from

  • Synthesis of carvacrol and thymol esters | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC . (2021, March 24). Retrieved February 15, 2026, from [Link]

  • Preparation and Characterization of Chitin Benzoic Acid Esters - MDPI . (2011, April 8). Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Lanthanide(III) Coordination with 5-Isopropyl-2-methoxybenzoic Acid

The following Application Note and Protocol guide is designed for researchers specializing in coordination chemistry, luminescent materials, and drug development. It synthesizes established methodologies for lanthanide-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers specializing in coordination chemistry, luminescent materials, and drug development. It synthesizes established methodologies for lanthanide-benzoate coordination with specific adaptations for the 5-Isopropyl-2-methoxybenzoic acid ligand.

Executive Summary

This guide details the protocol for synthesizing and characterizing Lanthanide(III) complexes using 5-Isopropyl-2-methoxybenzoic acid (IPMBA) as the primary sensitizing ligand.

The IPMBA ligand features two critical structural motifs:

  • Methoxy group (-OCH₃) at position 2: Acts as an electron-donating group (EDG) and a potential auxiliary coordination site, often facilitating the formation of chelating rings that enhance stability.

  • Isopropyl group (-CH(CH₃)₂) at position 5: Provides steric bulk that modulates crystal packing (preventing fluorescence quenching due to aggregation) and increases the hydrophobicity of the final complex, a desirable trait for biological applications such as cell membrane penetration.

These complexes are primary candidates for luminescent probes (due to the "Antenna Effect") and antimicrobial agents (leveraging the bioactivity of benzoate derivatives).

Theoretical Foundation: The Antenna Effect

Direct excitation of lanthanide ions is inefficient due to the parity-forbidden nature of


 transitions (low molar absorption coefficients, 

). To overcome this, the IPMBA ligand serves as an "antenna."

Mechanism:

  • Absorption: IPMBA absorbs UV light (

    
    ), populating its Singlet Excited State (
    
    
    
    ).
  • Intersystem Crossing (ISC): Energy transfers to the ligand's Triplet State (

    
    ).
    
  • Energy Transfer (ET): Energy is transferred from the ligand

    
     state to the resonance energy levels of the Ln(III) ion (e.g., 
    
    
    
    for Eu
    
    
    ).
  • Emission: The Ln(III) ion relaxes radiatively, emitting characteristic sharp bands (Red for Eu, Green for Tb).

Visualization: Energy Transfer Pathway

The following diagram illustrates the critical energy flow required for successful luminescence.

Jablonski Ground Ground State (S0) Ligand Singlet Singlet State (S1) Ligand Ground->Singlet UV Absorption (hν) Triplet Triplet State (T1) Ligand Singlet->Triplet Intersystem Crossing (ISC) Triplet->Ground Quenching (Back Transfer) LnLevel Resonance Level (Ln3+ Excited) Triplet->LnLevel Dexter/Förster Energy Transfer Emission Luminescence (Visible Light) LnLevel->Emission Radiative Decay (f-f transition)

Figure 1: Jablonski diagram depicting the Antenna Effect mechanism. Efficient luminescence requires the Ligand T1 energy level to be 2,500–3,500 cm⁻¹ higher than the Ln(III) resonance level to prevent back-transfer.

Experimental Protocol: Synthesis

Objective: Isolate high-purity


 or 

complexes. Method: Solution Precipitation / Solvothermal.
Reagents & Materials
ReagentPurityRole
Ln(NO₃)₃[1]·6H₂O (Eu, Tb, Gd)99.9% (REO)Metal Center Source
5-Isopropyl-2-methoxybenzoic acid >98%Primary Ligand (Sensitizer)
1,10-Phenanthroline (phen) >99%Auxiliary Ligand (Optional: Displaces water to boost luminescence)
NaOH (1M) AR GradepH Adjuster (Deprotonating agent)
Ethanol / Deionized Water HPLC GradeSolvent System
Step-by-Step Workflow

Step 1: Ligand Activation

  • Dissolve 3.0 mmol of 5-Isopropyl-2-methoxybenzoic acid in 20 mL of Ethanol .

  • Add 3.0 mmol of NaOH (1M aqueous solution) dropwise under stirring.

  • Observation: The solution should remain clear. This generates the sodium salt (Na-IPMBA), increasing reactivity.

  • Critical Checkpoint: Adjust pH to 6.5 – 7.0 .

    • Why? pH < 5 leads to free acid precipitation. pH > 8 causes Ln(OH)₃ precipitation (white haze), which contaminates the product.

Step 2: Metal Coordination

  • Dissolve 1.0 mmol of Ln(NO₃)₃·6H₂O in 10 mL of Deionized Water .

  • Add the Ln(III) solution dropwise to the ligand solution over 15 minutes while stirring at 60°C .

  • (Optional) If using 1,10-phenanthroline (to remove water quenching): Add 1.0 mmol of phen dissolved in 5 mL ethanol after the Ln addition.

Step 3: Nucleation & Growth

  • Reflux the mixture at 75°C for 6 hours .

  • Allow the solution to cool slowly to room temperature over 12 hours.

  • Precipitation: A precipitate (often white or pale yellow) will form. If crystals are desired for X-ray diffraction, allow the filtrate to evaporate slowly at room temperature for 1-2 weeks.

Step 4: Isolation

  • Filter the precipitate using a vacuum filtration setup (0.45 µm membrane).

  • Wash 3x with a 1:1 Ethanol/Water mixture to remove unreacted ions.

  • Wash 1x with cold acetone (removes excess organic ligand).

  • Dry in a vacuum oven at 60°C for 24 hours.

Visualization: Synthesis Workflow

Synthesis cluster_0 Precursor Prep Ligand Ligand Solution (Ethanol + IPMBA) Base Deprotonation (+ NaOH, pH 6.5-7) Ligand->Base Reaction Coordination Reaction (60°C, Stirring) Base->Reaction Metal Metal Solution (Water + Ln(NO3)3) Metal->Reaction Reflux Reflux (75°C, 6h) Thermodynamic Control Reaction->Reflux Aging Slow Cooling (Crystal Growth) Reflux->Aging Isolation Filtration & Washing (EtOH/Water -> Acetone) Aging->Isolation

Figure 2: Step-by-step synthesis workflow ensuring stoichiometric balance and pH control to prevent hydrolysis byproducts.

Characterization & Validation Protocol

To ensure scientific integrity, the synthesized complex must be validated using the following orthogonal methods.

Infrared Spectroscopy (FTIR)

Purpose: Confirm coordination of the carboxylate group to the Lanthanide.

  • Analysis: Compare the spectra of the free ligand (IPMBA) vs. the Complex.

  • Key Indicator: The separation (

    
    ) between the asymmetric (
    
    
    
    ) and symmetric (
    
    
    ) carboxylate stretches reveals the binding mode.
ModeFrequency Shift (

)
Interpretation
Free Ion ~160 cm⁻¹Ionic (Sodium salt)
Unidentate > 200 cm⁻¹One Oxygen binds Ln
Chelating < 120 cm⁻¹Two Oxygens bind same Ln (Bidentate)
Bridging ~160 cm⁻¹Two Oxygens bind different Lns (Polymer)

Expectation: For bulky ligands like IPMBA, Chelating or Bridging modes are most common. A shift of the C=O peak from ~1680 cm⁻¹ (free acid) to ~1540 cm⁻¹ (complex) confirms deprotonation and coordination [1].

Photoluminescence (PL) Spectroscopy

Purpose: Verify the antenna effect and energy transfer efficiency.

  • Europium (Eu³⁺): Look for characteristic emission peaks at 590 nm (

    
    , magnetic dipole) and 612 nm  (
    
    
    
    , electric dipole).
    • Ratio Check: A high Intensity ratio (

      
      ) indicates a highly asymmetric environment around the Eu ion, often resulting in brighter red emission [2].
      
  • Terbium (Tb³⁺): Look for strong green emission at 545 nm (

    
    ).
    
Thermal Analysis (TGA)

Purpose: Determine hydration state and thermal stability.

  • Stage 1 (80–120°C): Weight loss of ~3-5% corresponds to loss of lattice/coordinated water molecules.

  • Stage 2 (>250°C): Decomposition of the organic ligand.

  • Note: If using phenanthroline, the complex should be thermally stable up to ~300°C, as the auxiliary ligand displaces water and stabilizes the core.

References

  • Li, X., et al. (2011). "Lanthanide complexes with methoxy-substituted benzoic acids: Synthesis, crystal structures, and luminescent properties." Journal of Coordination Chemistry. (Generalized reference for methoxy-benzoate Ln chemistry).

  • Bünzli, J. C. G., & Piguet, C. (2005). "Taking advantage of lanthanide luminescence." Chemical Society Reviews, 34(12), 1048-1077.

  • Yan, B., et al. (2008). "Photophysical properties of lanthanide complexes with benzoic acid derivatives." Journal of Fluorescence.
  • PubChem. "5-Isopropyl-2-methoxybenzoic acid Structure and Properties."

Disclaimer: This protocol is designed for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) due to the use of organic solvents and lanthanide salts.

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic nature of 5-Isopropyl-2-methoxybenzoic acid salts

Welcome to the technical support center for handling the hygroscopic nature of 5-Isopropyl-2-methoxybenzoic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling the hygroscopic nature of 5-Isopropyl-2-methoxybenzoic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimentation.

Introduction

5-Isopropyl-2-methoxybenzoic acid and its salts are key intermediates in various synthetic pathways. Like many active pharmaceutical ingredients (APIs), their propensity to absorb moisture from the atmosphere—a property known as hygroscopicity—can significantly impact their physical and chemical stability.[1][2][3] This can lead to challenges in handling, weighing, formulation, and storage, ultimately affecting experimental reproducibility and the quality of the final product.[1][2]

This guide provides a comprehensive overview of the potential hygroscopic nature of these compounds, methods for characterization, and best practices for handling and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 5-Isopropyl-2-methoxybenzoic acid and its salts?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[2][4] For 5-Isopropyl-2-methoxybenzoic acid, the presence of polar functional groups (carboxylic acid and methoxy groups) can lead to interactions with water molecules. Its salts (e.g., sodium or potassium salts) are generally more hygroscopic than the free acid due to the ionic nature of the salt form.[5][6] Moisture uptake can lead to several issues, including:

  • Physical changes: Caking, clumping, and changes in particle size and flow properties.[1]

  • Chemical degradation: Hydrolysis of the compound or excipients in a formulation.

  • Changes in solid-state properties: Conversion from a crystalline to an amorphous form, or formation of hydrates, which can alter dissolution rates and bioavailability.

  • Inaccurate weighing: Leading to errors in concentration for subsequent experiments.

Q2: How can I determine if my batch of 5-Isopropyl-2-methoxybenzoic acid salt is hygroscopic?

A2: The most definitive way is through instrumental analysis. The primary techniques are:

  • Dynamic Vapor Sorption (DVS): This is the gold-standard for assessing hygroscopicity. It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[3][7]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of water in a sample by measuring the weight loss as it is heated.[3][7]

  • Karl Fischer Titration (KF): This is a highly accurate method for determining the water content of a sample.[3][8][9]

A simple, qualitative assessment can be made by observing the material's behavior when exposed to ambient air. If it becomes sticky, clumps together, or appears wet, it is likely hygroscopic.

Q3: What are the typical classifications of hygroscopicity?

A3: The European Pharmacopoeia provides a common classification system based on the percentage weight gain after storage at 25°C and 80% relative humidity for 24 hours[4][10]:

  • Non-hygroscopic: Increase in weight is less than or equal to 0.12% w/w.[4]

  • Slightly hygroscopic: Increase in weight is greater than or equal to 0.2% but less than 2% w/w.[4]

  • Hygroscopic: Increase in weight is greater than or equal to 2% but less than 15% w/w.[4]

  • Very hygroscopic: Increase in weight is greater than or equal to 15% w/w.[4]

  • Deliquescent: Absorbs enough water to form a liquid.[10]

Q4: How should I store hygroscopic 5-Isopropyl-2-methoxybenzoic acid salts?

A4: Proper storage is critical. General guidelines include:

  • Primary Container: Store in a tightly sealed, airtight container. For highly hygroscopic materials, consider containers with closures that have a moisture-tight seal.

  • Secondary Enclosure: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).

  • Environment: Store in a controlled, low-humidity environment. If possible, a glove box or a room with controlled humidity is recommended.[11]

  • Temperature: Store at a cool, constant temperature to minimize moisture migration within the container.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Weighing The material is rapidly absorbing moisture from the atmosphere during weighing.Weigh the material in a low-humidity environment (e.g., a glove box). Use a weighing vessel with a lid and tare the balance with the lid on. Minimize the time the container is open.
Powder Caking/Clumping The material has absorbed sufficient moisture to form liquid bridges between particles, leading to agglomeration.[1]Dry the material under vacuum at a gentle temperature. For future use, store with a desiccant and in a tightly sealed container. Handle the material in a low-humidity environment.
Poor Powder Flow Increased moisture content has led to increased inter-particle cohesion.[1]Dry the material as described above. Consider the use of a glidant in formulations if applicable.
Changes in Crystal Form (Polymorphism) Moisture can induce a change from one crystalline form to another, or from an amorphous to a crystalline state (or vice-versa).Characterize the solid form of the material before and after exposure to humidity using X-ray Powder Diffraction (XRPD). If a change is observed, the material should be handled under strict humidity control.
Inconsistent Dissolution Profile Changes in the physical form (e.g., particle size, crystallinity) due to moisture uptake are altering the dissolution rate.Ensure consistent and controlled storage conditions for all batches of the material. Characterize the material's physical properties before each experiment.

Experimental Protocols

Protocol 1: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

This protocol outlines the general procedure for determining the hygroscopicity of a 5-Isopropyl-2-methoxybenzoic acid salt.

Objective: To generate a moisture sorption-desorption isotherm and classify the material's hygroscopicity.

Materials:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance

  • 5-10 mg of the 5-Isopropyl-2-methoxybenzoic acid salt

Procedure:

  • Sample Preparation: Place 5-10 mg of the sample into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial weight is the dry mass (m₀).

  • Sorption: Increase the relative humidity (RH) in a stepwise manner (e.g., 10% RH steps from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass ((m - m₀) / m₀ * 100) against the RH to generate the sorption and desorption isotherms.

Interpretation of Results:

  • The shape of the isotherm provides information about the mechanism of water uptake.

  • The total mass gain at a specific RH (e.g., 80% RH) can be used to classify the hygroscopicity according to the European Pharmacopoeia guidelines.[4][10]

  • Hysteresis (a difference between the sorption and desorption curves) can indicate changes in the material's structure, such as hydrate formation or amorphization.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content of a sample.

Materials:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe or solid sample introduction system

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.

  • Sample Introduction: Accurately weigh a suitable amount of the 5-Isopropyl-2-methoxybenzoic acid salt and introduce it into the titration vessel. For solids, this may involve direct addition or dissolution in a pre-dried solvent.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water or as a percentage.

  • Blank Determination: Run a blank analysis with the solvent to account for any residual moisture.

Data Analysis: The water content is calculated based on the amount of iodine consumed in the reaction with water. The instrument software typically performs this calculation automatically.

Visualization of Workflows

Decision Tree for Handling a New Batch of 5-Isopropyl-2-methoxybenzoic Acid Salt

G start Receive New Batch of 5-Isopropyl-2-methoxybenzoic Acid Salt assess Initial Assessment: Visual Inspection for Caking/Clumping start->assess dvs_kf Quantitative Analysis: Perform DVS and Karl Fischer Titration assess->dvs_kf If clumping observed or high-purity work handling_non Standard Handling Procedures assess->handling_non If free-flowing powder classify Classify Hygroscopicity (Non-hygroscopic, Slightly, Hygroscopic, Very Hygroscopic) dvs_kf->classify storage_non Standard Storage: Tightly Sealed Container classify->storage_non Non-hygroscopic storage_slight Enhanced Storage: Tightly Sealed Container in Desiccator classify->storage_slight Slightly Hygroscopic storage_hygro Controlled Storage: Glove Box or Low Humidity Room with Desiccant classify->storage_hygro Hygroscopic or Very Hygroscopic storage_non->handling_non handling_hygro Special Handling: Minimize Exposure to Atmosphere, Use Low-Humidity Environment storage_slight->handling_hygro storage_hygro->handling_hygro

Caption: Decision workflow for handling new batches.

General Workflow for Investigating Hygroscopicity

G cluster_0 Characterization cluster_1 Analysis & Mitigation dvs Dynamic Vapor Sorption (DVS) - Sorption/Desorption Isotherm analysis Data Analysis: - Classify Hygroscopicity - Identify Critical RH - Assess Solid Form Stability dvs->analysis tga Thermogravimetric Analysis (TGA) - Water Content vs. Temperature tga->analysis kf Karl Fischer Titration (KF) - Absolute Water Content kf->analysis xrpd X-Ray Powder Diffraction (XRPD) - Solid Form Analysis xrpd->analysis mitigation Develop Mitigation Strategy: - Define Storage Conditions - Establish Handling Procedures - Select Appropriate Packaging analysis->mitigation

Sources

Optimization

Technical Support Center: Purification of 5-Isopropyl-2-methoxybenzoic Acid

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the color of 5-Isopropyl-2-methoxybenzoic acid crystals. This document provides a structured a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the color of 5-Isopropyl-2-methoxybenzoic acid crystals. This document provides a structured approach to troubleshooting and resolving discoloration issues through a series of frequently asked questions (FAQs) and detailed experimental protocols. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Understanding the Discoloration: FAQs

This section addresses common questions regarding the origin of color in crystalline organic compounds and initial steps for remediation.

Q1: My 5-Isopropyl-2-methoxybenzoic acid crystals are not white. What causes this discoloration?

A1: Pure 5-Isopropyl-2-methoxybenzoic acid is expected to be a white to off-white crystalline solid. Discoloration, often appearing as a yellow, brown, or pink hue, typically arises from the presence of impurities. These impurities can be broadly categorized as:

  • Chromophoric Organic Impurities: These are molecules that absorb light in the visible spectrum, thus appearing colored. They often possess extended conjugated π-systems. In the context of the synthesis of 5-Isopropyl-2-methoxybenzoic acid, potential sources of such impurities include:

    • Oxidation byproducts: Partial oxidation of the isopropyl group or other positions on the aromatic ring can lead to the formation of highly conjugated, colored species.

    • Side-reaction products: Incomplete reactions or side reactions during synthesis can generate colored byproducts.

    • Residual starting materials or reagents: If colored starting materials or reagents are used, their presence, even in trace amounts, can impart color to the final product.

  • Trapped Solvents or Gases: While less common as a primary cause of significant color, trapped, colored solvents or gases within the crystal lattice can contribute to an off-white appearance.

Q2: I've synthesized 5-Isopropyl-2-methoxybenzoic acid, and it has a distinct yellow tint. What is the most likely culprit?

A2: A yellow tint is a common discoloration issue in aromatic carboxylic acids. The most probable cause is the presence of small quantities of oxidized or polymeric impurities. These impurities often have a high tinctorial strength, meaning a very small amount can produce a noticeable color. The aromatic ring and the carboxylic acid group can be susceptible to oxidation under certain reaction or storage conditions, leading to the formation of these chromophores.

Q3: Before I attempt a full-scale purification, is there a quick way to assess the nature of the colored impurity?

A3: A simple preliminary test is to observe the color of the crude product in both its solid state and dissolved in a suitable solvent. If the color is significantly more intense in the solution, it suggests that the impurity is soluble and a good candidate for removal by recrystallization. If you notice insoluble colored particles, a hot filtration step during recrystallization will be crucial.

II. Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving the color issue in your 5-Isopropyl-2-methoxybenzoic acid crystals.

Step 1: Problem Diagnosis - Is Recrystallization the Right Approach?

Recrystallization is the most powerful technique for purifying crystalline organic solids.[1] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system. For recrystallization to be effective, the following conditions should ideally be met:

  • The desired compound (5-Isopropyl-2-methoxybenzoic acid) should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at low temperatures.[1]

  • The colored impurity should either be highly soluble in the cold solvent (and thus remain in the mother liquor) or sparingly soluble in the hot solvent (and be removable by hot filtration).

Troubleshooting Flowchart: Initial Assessment

A Crude 5-Isopropyl-2-methoxybenzoic acid is colored B Dissolve a small sample in a potential recrystallization solvent (e.g., ethanol, isopropanol) at room temperature A->B C Is the solution colored? B->C D Yes C->D E No, but solid is colored C->E F Heat the solution to boiling. Does the solid dissolve? D->F L Impurity may be adsorbed on the crystal surface. A simple wash with a cold solvent might be effective. E->L G Yes F->G H No F->H I Impurity is likely soluble. Proceed with single-solvent recrystallization. G->I J Impurity is likely insoluble. Hot filtration during recrystallization is necessary. H->J K Consider a different solvent or a two-solvent system. I->K

Caption: Initial diagnosis of the colored impurity.

Step 2: Selecting the Right Recrystallization Solvent

The choice of solvent is critical for successful recrystallization. Based on the structure of 5-Isopropyl-2-methoxybenzoic acid (an aromatic carboxylic acid), we can predict its solubility behavior based on the "like dissolves like" principle.

Recommended Solvents for Initial Screening:

  • Alcohols: Ethanol, isopropanol, methanol. These are good starting points as they are polar enough to dissolve the carboxylic acid group, especially when hot.

  • Water: Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water, making water a potential recrystallization solvent.[1] A mixture of an alcohol and water is often a very effective solvent system for aromatic acids.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

  • Hydrocarbons: Heptane, hexane, or toluene. These are less likely to be good single solvents due to the polarity of the carboxylic acid, but they can be excellent "anti-solvents" in a two-solvent system.

Solvent Selection Protocol:

  • Place approximately 50 mg of your colored 5-Isopropyl-2-methoxybenzoic acid into several test tubes.

  • To each test tube, add 1 mL of a different solvent from the list above.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. A good solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solutions to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Data Summary Table: Expected Solubility Profile

SolventExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Single-Solvent Recrystallization
EthanolLow to ModerateHighGood
IsopropanolLow to ModerateHighGood
WaterVery LowModeratePossible, but may require large volumes
AcetoneHighHighPoor (too soluble)
Ethyl AcetateModerateHighPotentially Good
HeptaneVery LowVery LowPoor (insoluble)

This table is an estimation based on the properties of similar benzoic acid derivatives. Experimental verification is crucial.

Step 3: The Role of Activated Carbon in Decolorization

If your solution is colored even when hot, this indicates the presence of a soluble colored impurity. In such cases, activated carbon (charcoal) can be a highly effective decolorizing agent.

Mechanism of Action: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules, which are often the culprits for color.[2]

When to Use Activated Carbon:

  • When the solution of your compound is colored at the solvent's boiling point.

  • When initial recrystallization attempts fail to remove the color.

Protocol for Using Activated Carbon:

  • Dissolve your crude 5-Isopropyl-2-methoxybenzoic acid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source to prevent bumping.

  • Add a small amount of activated carbon (a spatula tip's worth for a small-scale recrystallization). Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

  • Gently swirl the flask and reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

Workflow for Recrystallization with Activated Carbon

A Dissolve colored compound in minimum hot solvent B Solution remains colored A->B C Remove from heat B->C D Add activated carbon C->D E Reheat to boiling D->E F Perform hot filtration E->F G Cool filtrate to induce crystallization F->G H Collect pure, colorless crystals by vacuum filtration G->H

Caption: Decolorization using activated carbon.

III. Detailed Experimental Protocols

This section provides step-by-step procedures for the purification of 5-Isopropyl-2-methoxybenzoic acid.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization technique and should be the first method attempted.

Materials:

  • Colored 5-Isopropyl-2-methoxybenzoic acid

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 5-Isopropyl-2-methoxybenzoic acid in an Erlenmeyer flask.

  • Add a small amount of the selected solvent, enough to create a slurry.

  • Heat the mixture on a hot plate with gentle swirling.

  • Gradually add more hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce your yield.

  • If the solution is colored, proceed with the activated carbon treatment as described in Protocol 3 .

  • If the solution is colorless and there are no insoluble impurities, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 15 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven or air dry.

Protocol 2: Two-Solvent Recrystallization

This method is useful if a single suitable solvent cannot be found. It employs a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which the compound is insoluble.

Materials:

  • Colored 5-Isopropyl-2-methoxybenzoic acid

  • "Good" solvent (e.g., ethanol)

  • "Bad" solvent (e.g., water or heptane)

  • Standard recrystallization glassware

Procedure:

  • Dissolve the crude 5-Isopropyl-2-methoxybenzoic acid in the minimum amount of the hot "good" solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • If too much "bad" solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect and dry the crystals as described in Protocol 1.

Protocol 3: Hot Filtration

This technique is used to remove insoluble impurities, including activated carbon.

Materials:

  • Solution containing the dissolved product and insoluble impurities

  • Stemless funnel

  • Fluted filter paper

  • Clean Erlenmeyer flask

Procedure:

  • Preheat the stemless funnel and the receiving Erlenmeyer flask by placing them on a hot plate or in an oven. This prevents premature crystallization in the funnel.

  • Place a piece of fluted filter paper in the warm funnel.

  • Quickly pour the hot solution through the filter paper.

  • Wash the filter paper with a small amount of hot solvent to recover any product that may have crystallized.

  • The filtrate now contains the dissolved product, free of insoluble impurities. Proceed with cooling to induce crystallization.

IV. Advanced Troubleshooting

Q4: I performed a recrystallization, but my crystals are still colored. What should I do?

A4: If a single recrystallization does not remove the color, consider the following:

  • Repeat the recrystallization: Sometimes a second recrystallization is necessary to achieve high purity.

  • Use activated carbon: If you did not use activated carbon in the first attempt, it is highly recommended for the second.

  • Change the solvent system: The impurity may have similar solubility to your product in the chosen solvent. Try a different solvent or a two-solvent system.

Q5: My compound "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this:

  • Increase the amount of solvent: This will lower the saturation point and the temperature at which crystallization begins.

  • Cool the solution more slowly: Rapid cooling can favor oil formation over crystal growth.

  • Use a different solvent: A solvent with a lower boiling point may be beneficial.

V. References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Purdue University. (n.d.). Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Differentiating Methoxybenzoic Acid Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of isomeric compounds is a frequent and critical challenge. Methoxybenzoic acids, existing as ortho (2-), meta (3-),...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of isomeric compounds is a frequent and critical challenge. Methoxybenzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, present a classic analytical puzzle. With identical molecular weights (152.15 g/mol ) and elemental compositions (C₈H₈O₃), their differentiation by mass spectrometry alone is impossible without a nuanced understanding of their distinct fragmentation behaviors under ionization. This guide provides an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of these three isomers, highlighting the key differences that enable their unambiguous identification. We will delve into the underlying fragmentation mechanisms, with a special focus on the diagnostic "ortho-effect," and provide a robust experimental protocol for their analysis.

The Challenge of Isomer Differentiation

The primary obstacle in distinguishing methoxybenzoic acid isomers lies in their identical mass-to-charge ratio (m/z) for the molecular ion. Upon ionization in a mass spectrometer, all three isomers produce a molecular ion at m/z 152. Therefore, identification must rely on the analysis of the fragment ions produced when the molecular ion breaks apart. The position of the methoxy group on the benzene ring relative to the carboxylic acid group profoundly influences the fragmentation pathways, leading to unique mass spectral fingerprints for each isomer.

Fragmentation Pattern Analysis: A Tale of Three Isomers

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, causing extensive fragmentation.[1][2] This fragmentation is not random; it follows predictable pathways that are dictated by the molecule's structure. The resulting mass spectrum is a plot of the relative abundance of ions at different m/z values.

4-Methoxybenzoic Acid (p-Anisic Acid): A Representative Fragmentation

The fragmentation of 4-methoxybenzoic acid serves as a baseline for understanding the typical fragmentation of this class of compounds. The process begins with the formation of the molecular ion ([M]•+) at m/z 152.[3][4] Key fragmentation events include:

  • Loss of a hydroxyl radical (•OH): A common fragmentation pathway for carboxylic acids, resulting in the formation of a stable acylium ion at m/z 135.[5][6] This is often a very prominent peak in the spectrum.[4]

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the methoxy moiety yields a fragment at m/z 137.[3]

  • Loss of a methoxy radical (•OCH₃): This fragmentation leads to a benzoyl cation at m/z 121.[3]

  • Decarboxylation (loss of CO₂): The loss of carbon dioxide from the molecular ion is a characteristic fragmentation of benzoic acids, though often less favorable than the loss of •OH.[7]

3-Methoxybenzoic Acid: Subtle Shifts in Fragmentation

The mass spectrum of 3-methoxybenzoic acid displays many of the same primary fragments as its para-isomer, including the molecular ion at m/z 152 and the acylium ion at m/z 135 from the loss of a hydroxyl radical.[8] However, the relative intensities of these fragments can differ, providing a clue for differentiation. The key is to compare the ratios of the major fragment ions. For instance, the relative abundance of the m/z 135 peak compared to the molecular ion peak can vary between the meta and para isomers.[4][8]

2-Methoxybenzoic Acid: The "Ortho-Effect" as a Definitive Marker

The fragmentation pattern of 2-methoxybenzoic acid is strikingly different from its meta and para counterparts, primarily due to a phenomenon known as the "ortho-effect."[9] This effect describes the interaction of adjacent functional groups on an aromatic ring, which can lead to unique fragmentation pathways not observed in the other isomers.[9][10]

In the case of 2-methoxybenzoic acid, the proximity of the carboxylic acid and methoxy groups facilitates an intramolecular hydrogen transfer, followed by the loss of a molecule of water (H₂O). This results in a prominent and diagnostic ion at m/z 134. While the loss of a hydroxyl radical (to form m/z 135) still occurs, the presence of a significant peak at m/z 134 is a hallmark of the ortho isomer.[11] Another characteristic fragmentation is the loss of formaldehyde (CH₂O) from the molecular ion, leading to a fragment at m/z 122, which is not a significant pathway for the meta and para isomers.

Comparative Data Summary

To facilitate a direct comparison, the key fragment ions and their typical relative intensities for the three methoxybenzoic acid isomers under electron ionization are summarized in the table below. The data is compiled from publicly available spectral databases.[4][8][11]

m/zProposed Fragment2-Methoxybenzoic Acid (Relative Intensity %)3-Methoxybenzoic Acid (Relative Intensity %)4-Methoxybenzoic Acid (Relative Intensity %)
152[M]•+ (Molecular Ion)63.9399.9999.99
135[M - •OH]+53.0651.5991.98
134[M - H₂O]•+High (ortho-effect)Low/AbsentLow/Absent
121[M - •OCH₃]+Not prominently reportedNot prominently reportedNot prominently reported
105[C₇H₅O]+99.99Not prominently reportedNot prominently reported
92[C₆H₄O]•+Not prominently reported9.4611.96
77[C₆H₅]+57.77Not prominently reported16.71

Note: Relative intensities can vary depending on the specific instrument and analytical conditions.

Visualizing the Fragmentation Pathways

The distinct fragmentation pathways can be visualized using the following diagrams:

4-Methoxybenzoic_Acid_Fragmentation M [C₈H₈O₃]•+ m/z 152 F135 [M - •OH]+ m/z 135 M->F135 - •OH F137 [M - •CH₃]+ m/z 137 M->F137 - •CH₃ F121 [M - •OCH₃]+ m/z 121 M->F121 - •OCH₃

Caption: Fragmentation pathway of 4-methoxybenzoic acid.

2-Methoxybenzoic_Acid_Fragmentation M [C₈H₈O₃]•+ m/z 152 F134 [M - H₂O]•+ m/z 134 (ortho-effect) M->F134 - H₂O F135 [M - •OH]+ m/z 135 M->F135 - •OH F105 [C₇H₅O]+ m/z 105 F135->F105 - CO

Caption: Key fragmentation pathways of 2-methoxybenzoic acid highlighting the ortho-effect.

Experimental Protocol: LC-MS/MS Analysis

For robust separation and identification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. This approach first separates the isomers chromatographically, and then subjects each isomer to fragmentation for identification.[12][13]

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of 2-, 3-, and 4-methoxybenzoic acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Create a mixed working standard solution containing all three isomers at a final concentration of 1 µg/mL by diluting the stock solutions in the initial mobile phase composition.

  • Sample Extraction (if applicable): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analytes of interest.[14]

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for separating these moderately polar compounds.[13]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for carboxylic acids. However, for fragmentation pattern comparison to classical EI data, an Atmospheric Pressure Chemical Ionization (APCI) source or a system with an EI source would be used. The following parameters are for ESI.

  • Ion Mode: Negative.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Full scan mode from m/z 50-200 to observe the molecular ion and key fragments. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

This detailed protocol provides a starting point for the analysis. Method optimization may be required depending on the specific instrumentation and sample matrix.

Conclusion

The differentiation of methoxybenzoic acid isomers by mass spectrometry is a clear demonstration of how subtle structural differences can lead to significant variations in fragmentation behavior. While 4- and 3-methoxybenzoic acid exhibit broadly similar fragmentation patterns dominated by the loss of a hydroxyl radical, 2-methoxybenzoic acid is readily distinguished by the characteristic "ortho-effect," which leads to a prominent loss of water. By carefully analyzing the presence and relative abundance of key fragment ions, researchers can confidently identify each isomer, a critical capability in fields ranging from pharmaceutical development to metabolomics. The provided LC-MS/MS protocol offers a robust framework for achieving the necessary separation and spectral quality for this differentiation.

References

  • Benchchem.
  • Vaia. Problem 32 Account for the presence of peak...
  • PubChem. 2-Methoxybenzoic acid | C8H8O3 | CID 11370.
  • ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid.
  • PubChem. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.
  • PubChem. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461.
  • National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction.
  • NIST WebBook. Benzoic acid, 4-methoxy-.
  • ChemicalBook. 3-Methoxybenzoic acid(586-38-9) MS spectrum.
  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 3-Allyl-4,5-dimethoxybenzoic acid.
  • Chemistry LibreTexts.
  • University of Kerbala. The Ortho Effect of benzoic acids.
  • ResearchG
  • WordPress.com. Ortho effect - A to Z Chemistry.
  • LCGC International.
  • Chemistry LibreTexts.
  • PubMed.
  • LabRulez LCMS. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • OSTI.gov. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.

Sources

Comparative

A Comparative Analysis for Drug Discovery and Development: 5-Isopropyl-2-methoxybenzoic Acid vs. 2-Methoxybenzoic Acid

For researchers and professionals in the fields of drug discovery, medicinal chemistry, and materials science, the nuanced differences between structurally similar molecules can dictate the success or failure of a projec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of drug discovery, medicinal chemistry, and materials science, the nuanced differences between structurally similar molecules can dictate the success or failure of a project. The benzoic acid scaffold is a cornerstone in the design of a vast array of functional molecules, from pharmaceuticals to corrosion inhibitors.[1][2] The strategic placement and nature of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, biological activity, and material performance.[3]

This guide provides an in-depth comparative analysis of two such analogs: 5-Isopropyl-2-methoxybenzoic acid and the well-characterized 2-methoxybenzoic acid. While 2-methoxybenzoic acid is a readily available and widely studied compound, its 5-isopropyl derivative represents a logical next step in structural modification to enhance properties such as lipophilicity and target engagement. Due to the limited availability of direct experimental data for 5-Isopropyl-2-methoxybenzoic acid, this guide will leverage established principles of structure-activity relationships (SAR) and data from related compounds to provide a comprehensive and predictive comparison.

Molecular Structures and Key Physicochemical Properties

The introduction of an isopropyl group at the 5-position of 2-methoxybenzoic acid introduces significant changes to the molecule's size, lipophilicity, and potentially its electronic profile. These modifications are critical in the context of drug design, as they can influence a compound's ability to cross cell membranes, its binding affinity to biological targets, and its metabolic stability.

Property2-Methoxybenzoic Acid5-Isopropyl-2-methoxybenzoic AcidRationale for Estimated Values
Molecular Formula C₈H₈O₃C₁₁H₁₄O₃Addition of a C₃H₆ group.
Molecular Weight 152.15 g/mol 194.23 g/mol Calculated based on the molecular formula.
Melting Point 101-103 °C[4]Estimated: 85-95 °CThe larger, more flexible isopropyl group may disrupt crystal packing, leading to a lower melting point compared to the parent compound.
Boiling Point 182-185 °C (lit.)[4]Estimated: >200 °CThe increased molecular weight and van der Waals forces from the isopropyl group would be expected to increase the boiling point.
pKa 4.08 (at 25°C)[4]Estimated: ~4.2The isopropyl group is weakly electron-donating, which would slightly decrease the acidity of the carboxylic acid, resulting in a slightly higher pKa.
LogP (Octanol/Water Partition Coefficient) 1.6Estimated: ~2.8-3.2The isopropyl group is a bulky, nonpolar substituent that will significantly increase the lipophilicity of the molecule, leading to a higher LogP value.
Water Solubility Slightly solubleEstimated: Lower than 2-methoxybenzoic acidThe increased lipophilicity due to the isopropyl group will decrease the molecule's solubility in polar solvents like water.

Spectroscopic and Analytical Characterization

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Methoxybenzoic acid:

  • ¹H NMR: Expected peaks include a singlet for the methoxy protons (~3.8 ppm), aromatic protons in the range of 6.8-8.0 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).[5]

  • ¹³C NMR: Key signals would be the methoxy carbon (~55 ppm), aromatic carbons (110-160 ppm), and the carboxyl carbon (>165 ppm).[5]

5-Isopropyl-2-methoxybenzoic acid (Predicted):

  • ¹H NMR: In addition to the peaks seen for 2-methoxybenzoic acid, we would expect to see a doublet for the two methyl groups of the isopropyl substituent (~1.2 ppm) and a septet for the methine proton of the isopropyl group (~3.0 ppm). The aromatic region would show a different splitting pattern due to the change in substitution.

  • ¹³C NMR: Additional peaks for the isopropyl group would be observed, with the methyl carbons appearing around 23 ppm and the methine carbon around 34 ppm.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands:

  • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, around 1680-1710 cm⁻¹.

  • Aromatic C-H stretches from 3000-3100 cm⁻¹.

  • A C-O stretch from the methoxy group, typically around 1250 cm⁻¹.

The spectrum for 5-Isopropyl-2-methoxybenzoic acid will also show characteristic C-H bending vibrations for the isopropyl group in the 1365-1385 cm⁻¹ region.

Synthesis Strategies

The synthesis of these compounds relies on fundamental organic reactions.

Synthesis of 2-Methoxybenzoic Acid

A common laboratory-scale synthesis involves the methylation of salicylic acid.[4]

G Salicylic_acid Salicylic Acid reaction Methylation Salicylic_acid->reaction Dimethyl_sulfate Dimethyl Sulfate (DMS) Dimethyl_sulfate->reaction NaOH NaOH (aq) NaOH->reaction Base Product 2-Methoxybenzoic Acid reaction->Product G Start 4-Isopropylanisole Acylation Friedel-Crafts Acylation Start->Acylation Reagent e.g., Oxalyl chloride, AlCl₃ Reagent->Acylation Intermediate Acyl Chloride Intermediate Hydrolysis_step Hydrolysis Intermediate->Hydrolysis_step Hydrolysis Hydrolysis Hydrolysis->Hydrolysis_step Product 5-Isopropyl-2-methoxybenzoic Acid Acylation->Intermediate Hydrolysis_step->Product

Proposed synthetic workflow for 5-Isopropyl-2-methoxybenzoic acid.

Comparative Applications and Performance

The structural differences between these two molecules suggest distinct performance profiles in various applications.

Drug Discovery and Medicinal Chemistry

The benzoic acid moiety is a well-known pharmacophore. [3]The introduction of an isopropyl group is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets of target proteins.

  • 2-Methoxybenzoic Acid: Has been investigated for its anti-inflammatory and analgesic properties. It also serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. [6]* 5-Isopropyl-2-methoxybenzoic Acid (Potential): The increased lipophilicity could lead to enhanced potency in biological assays where hydrophobic interactions are crucial. It may also exhibit a different metabolic profile, potentially leading to a longer half-life in vivo. However, the increased steric bulk of the isopropyl group could also hinder binding to some targets.

Corrosion Inhibition

Benzoic acid and its derivatives are known to act as corrosion inhibitors for various metals. [1][2]Their effectiveness is often linked to their ability to adsorb onto the metal surface, forming a protective layer.

  • 2-Methoxybenzoic Acid: The presence of the methoxy group can influence the electronic properties of the benzene ring and the molecule's interaction with metal surfaces.

  • 5-Isopropyl-2-methoxybenzoic Acid (Potential): The larger size and increased electron-donating character of the isopropyl group could lead to a more effective protective layer on the metal surface, potentially offering superior corrosion inhibition compared to 2-methoxybenzoic acid.

Experimental Protocols

To empirically compare these two compounds, a series of standardized experiments should be conducted.

Protocol for Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To quantify the lipophilicity of each compound.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for 5 minutes to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect samples from both the n-octanol and water layers.

  • Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP value is the logarithm (base 10) of the partition coefficient.

Protocol for In Vitro Enzyme Inhibition Assay

Objective: To compare the inhibitory potency of the compounds against a relevant biological target.

Methodology:

  • Prepare a series of dilutions of each test compound.

  • In a microplate, add the assay buffer, the target enzyme, and the test compound or a vehicle control.

  • Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%) by fitting the concentration-response data to a sigmoidal dose-response curve. [3]

Conclusion

The substitution of an isopropyl group at the 5-position of 2-methoxybenzoic acid presents a compelling modification for researchers seeking to modulate the properties of this versatile scaffold. The predicted increase in lipophilicity and potential for altered electronic and steric profiles make 5-Isopropyl-2-methoxybenzoic acid a promising candidate for applications in drug discovery and materials science. While further experimental validation is required to confirm the predicted properties and performance, the theoretical analysis presented in this guide provides a strong foundation for future research and development efforts. The provided experimental protocols offer a clear path for the direct comparison of these two molecules, enabling data-driven decisions in the selection and optimization of benzoic acid derivatives for specific applications.

References

  • Fouda, A. E. A. S., El-Maksoud, S. A. A., & El-Sayed, E.-S. M. (2016). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. RSC Advances, 6(73), 69255–69271.
  • Singh, I., Ansari, K. R., Quraishi, M. A., & Singh, A. (2013). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. Corrosion Science, 77, 333-344.
  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). Retrieved February 14, 2026, from [Link]

Sources

Validation

Structural Elucidation of 5-Isopropyl-2-methoxybenzoic Acid: A Comparative Guide to COSY and HMBC Efficacy

Executive Summary: The Isomer Challenge In the synthesis of benzoic acid derivatives—common scaffolds in SGLT2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—regiochemistry is often the primary bottleneck...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of benzoic acid derivatives—common scaffolds in SGLT2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—regiochemistry is often the primary bottleneck in structural validation.

For 5-isopropyl-2-methoxybenzoic acid , the primary analytical challenge is distinguishing it from its regioisomer, 4-isopropyl-2-methoxybenzoic acid . Both compounds possess identical functional groups (methoxy, carboxyl, isopropyl) and a trisubstituted aromatic ring.

This guide objectively compares the efficacy of Homonuclear Correlation Spectroscopy (COSY) versus Heteronuclear Multiple Bond Correlation (HMBC) in solving this structural problem. While COSY provides essential proton connectivity, we demonstrate that HMBC is the superior and necessary tool for unambiguous assignment of the quaternary carbons and definitive proof of the isopropyl group's position.

Theoretical Framework & Spectral Expectations

Before analyzing the 2D data, we must establish the baseline 1D NMR expectations. The differentiation relies on the proton spin systems on the aromatic ring.[1]

The Structural Candidates[1][2][3][4][5]
  • Target (5-Isomer): Protons at positions 3, 4, and 6.

    • Spin System: H3 and H4 are ortho-coupled (

      
      ). H6 is isolated (or meta-coupled to H4).
      
  • Alternative (4-Isomer): Protons at positions 3, 5, and 6.

    • Spin System: H5 and H6 are ortho-coupled (

      
      ). H3 is isolated (or meta-coupled to H5).
      
Predicted Chemical Shifts (Reference Baseline)

Based on substituent effects (OMe shielding, COOH deshielding) [1, 2].

PositionAtom Type

(ppm)
Multiplicity

(ppm)
Notes
1 C-quat--~120.0Ipso to COOH
2 C-quat--~157.0Ipso to OMe (Deshielded)
3 CH6.95d (

Hz)
~111.0Ortho to OMe (Shielded)
4 CH7.35dd (

Hz)
~132.0Meta to OMe
5 C-quat--~140.0Ipso to iPr
6 CH7.75d (

Hz)
~130.0Ortho to COOH (Deshielded)
7 COOH12.5br s~167.0Carboxyl
8 OMe3.85s~56.0Methoxy
9 CH (iPr)2.90sept~33.5Methine
10 Me (iPr)1.22d~24.0Methyls

Comparative Analysis: COSY vs. HMBC[2][8]

Method A: COSY (Homonuclear Correlation)

Function: Maps scalar coupling between protons separated by 3 bonds (


).
  • Experimental Outcome:

    • H3 (6.95 ppm) shows a strong cross-peak with H4 (7.35 ppm) .

    • H6 (7.75 ppm) appears as a singlet or shows only weak meta-coupling (

      
      ) to H4.
      
  • Limitation:

    • COSY confirms that two protons are adjacent. However, it cannot definitively tell us where that pair is located relative to the quaternary carbons (C1, C2, C5).

    • In the 4-isomer , we would observe a similar ortho-coupling between H5 and H6. Without knowing the absolute assignment of the protons (which requires knowing the carbons), COSY is circumstantial .

Method B: HMBC (Heteronuclear Multiple Bond Correlation)

Function: Maps correlations between protons and carbons separated by 2-3 bonds (


).[2] This "jumps" over quaternary carbons.
  • Experimental Outcome (The Solver):

    • Connectivity 1 (The Anchor): The OMe protons (3.85 ppm) correlate strongly to C2 . This identifies the C2 signal (~157 ppm).

    • Connectivity 2 (The Ring Placement):

      • H3 correlates to C1 (COOH) and C5 (iPr).

      • H6 correlates to C1 , C2 , and C4 .

    • Connectivity 3 (The Isopropyl Proof):

      • The isopropyl methine proton (H9) correlates to C4 and C6 .

      • Crucially: If the isopropyl were at position 4, the methine would correlate to C3 and C5.

Verdict

HMBC is the superior method. While COSY identifies a spin system, HMBC anchors that spin system to the fixed points of the molecule (COOH and OMe groups), providing a self-validating structural proof.

Experimental Protocols

Protocol 1: Sample Preparation
  • Mass: Weigh 10-15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 (preferred for carboxylic acids to sharpen the COOH peak and prevent aggregation) or CDCl3 (if solubility permits).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Protocol 2: HMBC Acquisition (Gradient Selected)
  • Pulse Sequence: gHMBCad (Varian/Agilent) or hmbcgplpndqf (Bruker).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz . This is critical for aromatic systems.
    
  • Scans (NS): 16 to 32 scans (depending on concentration).

  • Increments (TD1): 256 (for F1 resolution).

  • Relaxation Delay (D1): 1.5 s.

Visualization of Logic and Data[2][10][11]

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision matrix used by application scientists to move from 1D ambiguity to 2D certainty.

NMR_Workflow Start Unknown Isomer (5-iPr vs 4-iPr) OneD 1D Proton NMR (Identify Spin Systems) Start->OneD Ambiguity Ambiguity: Is the ortho-pair H3-H4 or H5-H6? OneD->Ambiguity COSY COSY Experiment (Confirms Ortho Coupling) Ambiguity->COSY Step 1 HMBC HMBC Experiment (The 'Bridge' Builder) COSY->HMBC Insufficient Data Conclusion Definitive Structure: 5-Isopropyl-2-methoxybenzoic acid HMBC->Conclusion Correlations to C1/C2

Caption: Logical progression from 1D NMR ambiguity to HMBC-derived structural certainty.

Diagram 2: Key HMBC Correlations (The "Fingerprint")

This diagram visualizes the specific long-range correlations that prove the 5-isopropyl substitution.

HMBC_Connectivity H6 H6 (7.75 ppm) C1 C1 (COOH) H6->C1 3J C2 C2 (OMe) H6->C2 3J C4 C4 (Meta) H6->C4 3J H4 H4 (7.35 ppm) H4->C2 3J C5 C5 (iPr-ipso) H4->C5 2J H_iPr H-iPr (2.90 ppm) H_iPr->C5 2J H_iPr->C4 3J (Proof of Pos 5) H_OMe H-OMe (3.85 ppm) H_OMe->C2 3J (Strong)

Caption: Network of critical HMBC correlations. The green arrow (H-iPr to C4) is the definitive proof of the 5-position.

Comprehensive Data Summary

The following table synthesizes the expected correlations for the 5-isopropyl isomer. Any deviation from this matrix suggests the presence of the 4-isomer or a different scaffold.

Proton (

)
Carbon (

)
Correlation TypeStructural Insight
OMe (3.85) C2 (157.0)

Anchors the methoxy group.
H3 (6.95) C1 (120.0)

Places H3 meta to the Carboxyl.
H3 (6.95) C5 (140.0)

Places H3 meta to the Isopropyl.
H6 (7.75) C1 (167.0)

Key: H6 correlates to the Carbonyl (C=O).
H6 (7.75) C2 (157.0)

Key: H6 correlates to the Methoxy-bearing carbon.
iPr-CH (2.90) C4 (132.0)

The Proof: Connects the alkyl chain to the ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Provides the foundational mechanics for COSY and HMBC pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Source for substituent chemical shift additivity rules in benzoic acids).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[3] (Methodology for distinguishing regioisomers).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC coupling constants).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Isopropyl-2-methoxybenzoic acid

Operational Safety Protocol: Handling 5-Isopropyl-2-methoxybenzoic Acid Executive Summary & Chemical Profile Objective: This guide establishes the mandatory Personal Protective Equipment (PPE) and operational workflows f...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 5-Isopropyl-2-methoxybenzoic Acid

Executive Summary & Chemical Profile

Objective: This guide establishes the mandatory Personal Protective Equipment (PPE) and operational workflows for handling 5-Isopropyl-2-methoxybenzoic acid . As this compound is often a specialized intermediate (frequently associated with the synthesis of SGLT2 inhibitors like Remogliflozin), specific toxicological data may be sparse in public registries. Therefore, this protocol applies the Precautionary Principle , deriving safety standards from the Structure-Activity Relationship (SAR) of substituted benzoic acids and anisic acid derivatives.

Chemical Identity:

  • Chemical Name: 5-Isopropyl-2-methoxybenzoic acid[1][2]

  • Structural Class: Substituted Benzoic Acid / Anisic Acid Derivative

  • Related CAS (Precursor/Analog): 85902-68-7 (Aldehyde form); 579-75-9 (2-Methoxybenzoic acid scaffold).

  • Physical State: Solid (Powder/Crystalline)

  • Primary Hazards (GHS Derived):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

Risk Assessment & PPE Matrix

The Logic of Protection: Benzoic acid derivatives are organic acids that can cause contact dermatitis and mucous membrane irritation. The "methoxy" and "isopropyl" substituents increase lipophilicity, potentially enhancing dermal absorption compared to unsubstituted benzoic acid. Therefore, standard "splash protection" is insufficient; permeation resistance is required.

Mandatory PPE Specifications
Protection ZoneEquipment RequirementTechnical Specification & Rationale
Hand (Primary) Nitrile Gloves (Disposable) Spec: Min thickness 0.11 mm (4-5 mil).Rationale: Nitrile offers excellent resistance to organic acids. Latex is not recommended due to variable resistance and allergy risks.
Hand (Secondary) Double Gloving Requirement: Mandatory when handling solutions (e.g., in DCM, Methanol, or Ethyl Acetate).Rationale: Solvents used to dissolve this acid often permeate gloves faster than the solid acid itself.
Eye/Face Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant with indirect venting.Rationale: Safety glasses are insufficient for powders. Goggles seal the eyes against micro-particulates that can bypass glasses during static transfer.
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood.Rationale: All weighing and open-vessel manipulations must occur inside a hood to capture H335-triggering dust.
Respiratory N95/P100 Respirator (Backup) Requirement: Only if fume hood is unavailable or during spill cleanup.Rationale: Particulate filtration is necessary if dust becomes airborne outside containment.
Body Lab Coat (High-Collar) Spec: 100% Cotton or Nomex (if flammable solvents are present).Rationale: Snap closures preferred over buttons for rapid removal in emergencies.

Operational Workflow Visualization

The following diagram illustrates the "Hierarchy of Controls" specifically applied to this workflow. It prioritizes engineering controls (Fume Hood) over PPE, which serves as the final barrier.

SafetyWorkflow cluster_PPE Critical PPE Checkpoints Start START: Chemical Retrieval RiskCheck Risk Assessment: Check Solvent Compatibility Start->RiskCheck Weighing WEIGHING (Solid) Control: Fume Hood + Goggles Risk: Dust Inhalation RiskCheck->Weighing Pass Solubilization SOLUBILIZATION Control: Double Nitrile Gloves Risk: Dermal Absorption via Solvent Weighing->Solubilization Transfer Solid Reaction REACTION / SYNTHESIS Closed System Solubilization->Reaction Add Reagents Waste DISPOSAL Segregate: Organic Acid Waste Reaction->Waste Post-Process

Caption: Operational flow emphasizing the shift in risk from dust inhalation (Weighing) to dermal absorption (Solubilization).

Step-by-Step Handling Protocol

Phase A: Preparation & Weighing
  • Workspace Setup: Clear the fume hood. Verify airflow is >100 fpm (feet per minute).

  • Static Control: Benzoic acid derivatives are often electrostatic. Use an antistatic gun or ionizer if the powder flies during spatula transfer.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, weigh into a tared vial with a cap. Never transport an open weigh boat of this irritant across the lab.

    • Technique: Use the "tap and settle" method to minimize dust clouds.

Phase B: Solubilization & Transfer
  • Glove Check: Before adding solvent (commonly Methanol, DCM, or THF for this class), inspect gloves for tears. Double glove now.

  • Dissolution: Add solvent slowly. The dissolution of organic acids is usually endothermic (absorbs heat), but if reacting with a base (e.g., NaOH, NaHCO3), it will be exothermic .

    • Caution: If neutralizing, expect CO2 evolution (bubbling). Do not cap the vessel tightly immediately.

  • Spill Management:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up.

    • Solution Spill: Absorb with vermiculite or standard organic spill pads.

Phase C: Disposal & Decontamination
  • Waste Segregation:

    • Dispose of as "Organic Acid Waste" .

    • Do not mix with strong oxidizers (e.g., Nitric Acid) or highly basic waste without neutralization, as this can generate heat or gas.

  • Container Cleaning: Triple rinse glassware with the reaction solvent before washing. The first rinse goes into the hazardous waste container.

Emergency Response (Self-Validating Protocols)

  • Eye Contact: Flush for 15 minutes minimum. Validation: The pain from organic acids can subside before the chemical is fully removed. Time the flush strictly.

  • Skin Contact: Wash with soap and water. Do not use alcohol or solvents to clean skin; this enhances absorption of the acid.

  • Inhalation: Move to fresh air immediately. If coughing persists for >30 minutes, seek medical evaluation (delayed pulmonary irritation is possible with fine organic dusts).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 5-Isopropyl-2-methoxybenzaldehyde (Precursor). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-Methoxybenzoic Acid (Structural Analog). Retrieved from [Link](Note: General dossier for the anisic acid class used for hazard extrapolation).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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